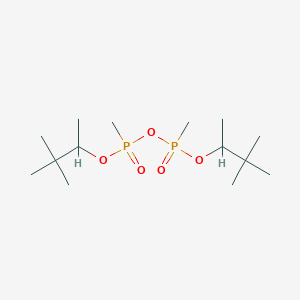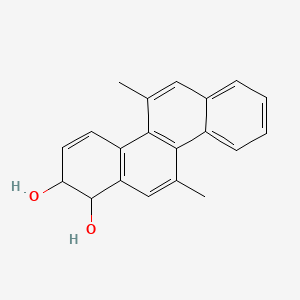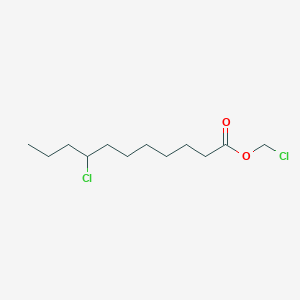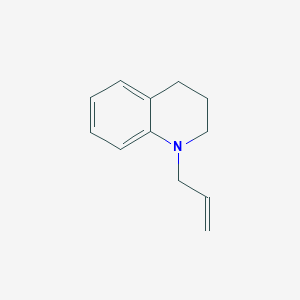![molecular formula C10H11NOS B14419411 ({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene CAS No. 86734-33-0](/img/structure/B14419411.png)
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: is a complex organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with an ethynyl group and a dimethyl(oxo)-lambda~6~-sulfanylidene amino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene typically involves multi-step organic reactions One common approach is the reaction of benzene derivatives with ethynylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzene derivatives. The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Sulfur-containing benzene derivatives: Compounds like thiophenol and benzothiazole share structural similarities.
Ethynyl-substituted benzenes: Compounds such as phenylacetylene and ethynylbenzene have similar ethynyl groups.
Uniqueness
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the dimethyl(oxo)-lambda~6~-sulfanylidene amino group differentiates it from other sulfur-containing and ethynyl-substituted benzene derivatives, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
86734-33-0 |
|---|---|
Fórmula molecular |
C10H11NOS |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
dimethyl-oxo-(2-phenylethynylimino)-λ6-sulfane |
InChI |
InChI=1S/C10H11NOS/c1-13(2,12)11-9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clave InChI |
ZTEZBXVGUPALRI-UHFFFAOYSA-N |
SMILES canónico |
CS(=NC#CC1=CC=CC=C1)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


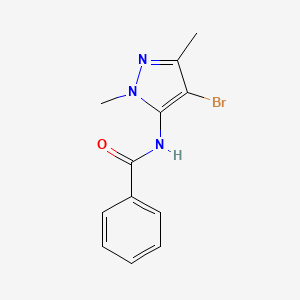
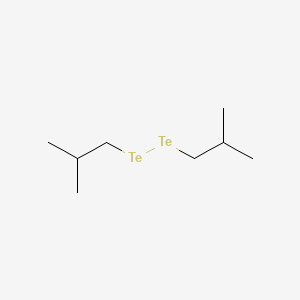
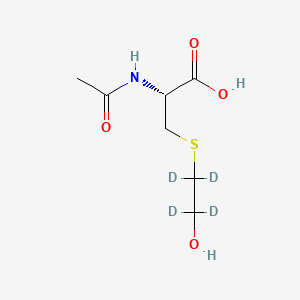
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)

![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)

![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
